Tert-butyl2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H14F3NO4 and a molecular weight of 281.23 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a trifluoroacetyl group, and a tert-butyl ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with trifluoroacetic anhydride and tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Pyrrolidine, trifluoroacetic anhydride, tert-butyl chloroformate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A similar compound with a pyrrolidine ring and an oxo group.
Pyrrolidine-2,5-diones: Compounds with two oxo groups on the pyrrolidine ring.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Uniqueness
Tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. The trifluoroacetyl group enhances the compound’s stability and reactivity, making it valuable in various research applications.
Biological Activity
Tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate (CAS No. 1027461-31-9) is a synthetic compound belonging to the class of pyrrolidine derivatives. Its unique structure, characterized by a tert-butyl group and trifluoroacetyl moiety, suggests potential biological activities that warrant investigation. This article focuses on the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview of its properties, mechanisms of action, and potential applications in medicine.
- Molecular Formula : C11H14F3NO4
- Molecular Weight : 281.23 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a trifluoroacetyl functional group, contributing to its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C11H14F3NO4 |
Molecular Weight | 281.23 g/mol |
CAS Number | 1027461-31-9 |
The biological activity of tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The presence of the trifluoroacetyl group enhances the lipophilicity of the compound, potentially increasing its membrane permeability and antimicrobial efficacy.
- Cytotoxic Effects : Research indicates that derivatives of pyrrolidine compounds can induce apoptosis in cancer cell lines, suggesting that tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate may also possess anticancer properties.
Case Studies
- Anticancer Properties : In vitro studies have shown that similar pyrrolidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities have demonstrated IC50 values in the micromolar range against human cancer cells, indicating potential for further development as anticancer agents.
- Antimicrobial Activity : A study examining related compounds found that certain pyrrolidine derivatives displayed effective antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
Research Findings
Recent investigations into pyrrolidine derivatives have highlighted several key findings relevant to the biological activity of tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate:
- Structure-Activity Relationship (SAR) : Modifications in the chemical structure significantly influence biological activity. For example, variations in substituents on the pyrrolidine ring can enhance or reduce cytotoxicity and antimicrobial effectiveness.
- Pharmacokinetics : Studies suggest that compounds with similar structures may exhibit favorable pharmacokinetic profiles, including good absorption and distribution characteristics, which are crucial for therapeutic applications.
Properties
Molecular Formula |
C11H14F3NO4 |
---|---|
Molecular Weight |
281.23 g/mol |
IUPAC Name |
tert-butyl 2-oxo-3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H14F3NO4/c1-10(2,3)19-9(18)15-5-4-6(8(15)17)7(16)11(12,13)14/h6H,4-5H2,1-3H3 |
InChI Key |
NACBMNLTYPLOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1=O)C(=O)C(F)(F)F |
Origin of Product |
United States |
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